molecular formula C28H37N3O3 B12702703 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol CAS No. 84100-81-2

4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol

Cat. No.: B12702703
CAS No.: 84100-81-2
M. Wt: 463.6 g/mol
InChI Key: BMKWCIQXVJPDKS-UHFFFAOYSA-N
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Description

This compound features a central ortho-xylene core substituted with two 4-(dimethylamino)phenyl groups at the alpha positions and a bis(2-hydroxyethyl)amino group at the para position. The dimethylamino groups enhance electron-donating capacity, while the hydroxyethyl groups improve solubility in polar solvents.

Properties

CAS No.

84100-81-2

Molecular Formula

C28H37N3O3

Molecular Weight

463.6 g/mol

IUPAC Name

2-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol

InChI

InChI=1S/C28H37N3O3/c1-21-20-26(31(16-18-32)17-19-33)14-15-27(21)28(34,22-6-10-24(11-7-22)29(2)3)23-8-12-25(13-9-23)30(4)5/h6-15,20,32-34H,16-19H2,1-5H3

InChI Key

BMKWCIQXVJPDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylaminobenzaldehyde with bis(2-hydroxyethyl)amine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Dyes and Pigments :
    • The compound is utilized in the synthesis of dyes due to its ability to form stable colorants. Its derivatives have been studied for applications in textile dyeing processes, where they provide vibrant colors and good fastness properties.
  • Pharmaceutical Intermediates :
    • As a tertiary amine, it serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, it has been explored in the development of specialty polymers that require specific thermal or chemical resistance.
  • Biological Studies :
    • Research has indicated potential applications in biological systems, particularly as a model compound for studying drug delivery mechanisms due to its amphiphilic nature, which facilitates interaction with biological membranes.

Case Studies

  • Textile Industry : A study demonstrated that the incorporation of this compound into dye formulations significantly improved color intensity and stability under various washing conditions. This application highlights its role in enhancing product performance in commercial textiles.
  • Pharmaceutical Development : In a recent investigation, derivatives of this compound were synthesized and evaluated for their antitumor activity. The results indicated promising cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound for further drug development.
  • Polymer Blends : Research on polymer blends containing this compound showed improved tensile strength and flexibility compared to traditional formulations. This advancement is crucial for applications requiring durable materials, such as automotive components.

Data Tables

Application AreaDescriptionKey Findings
Dyes and PigmentsUsed in textile dye formulationsEnhanced color fastness and vibrancy
Pharmaceutical IntermediatesIntermediate for drug synthesisPotential antitumor activity
Polymer ChemistryEnhances mechanical properties of polymersImproved tensile strength
Biological StudiesModel compound for drug delivery studiesFacilitates membrane interactions

Mechanism of Action

The mechanism of action of 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Naphthalene-Based Analog
  • Compound: alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalin-1-methanol (CAS 1325-85-5) .
  • Key Differences: Core: Naphthalene (fused benzene rings) vs. ortho-xylene (two adjacent methyl groups on benzene). Substituents: Methylphenylamino group instead of bis(2-hydroxyethyl)amino.
  • However, reduced solubility due to the absence of hydroxyethyl groups.
Cyclohexadienedione-Based Analog
  • Compound: 2-[[4-[Bis(2-hydroxyethyl)amino]phenyl]amino]-5-[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione (CAS 52136-25-1) .
  • Key Differences: Core: Cyclohexa-2,5-dienedione (non-aromatic, ketone-rich) vs. aromatic ortho-xylene. Substituents: Similar hydroxyethylamino groups but arranged on a non-aromatic scaffold.
  • Implications : The cyclohexadienedione core introduces redox activity and broader chromophoric behavior, making it suitable for hair dye applications .

Substituent Variations

Triphenylmethane Derivatives
  • Compound: 4,4'-Bis(dimethylamino)triphenylmethane .
  • Key Differences: Core: Triphenylmethane (three benzene rings) vs. ortho-xylene. Substituents: Dimethylamino groups only, lacking hydroxyethyl moieties.
Benzaldehyde-Derived Analogs
  • Compound: 3,3'-((((4-(Dimethylamino)phenyl)methylene)bis(4,1-phenylene))bis(ethylazanediyl))bis(methylene)dibenzenesulfonic acid .
  • Key Differences :
    • Core : Benzaldehyde-derived bis(phenylene) vs. ortho-xylene.
    • Substituents : Sulfonic acid groups enhance hydrophilicity but lack hydroxyethyl functionality.
  • Implications : Sulfonic acid groups improve water solubility, favoring applications in surfactants or ionic materials .

Functional Group Comparisons

Compound Class Core Structure Key Substituents Solubility Applications
Target Compound ortho-Xylene Bis(2-hydroxyethyl)amino, dimethylamino High (polar) Dyes, optical materials
Naphthalene Analog Naphthalene Methylphenylamino, dimethylamino Moderate Photochemical studies
Cyclohexadienedione Cyclohexadienedione Bis(hydroxyethyl)amino High (aqueous) Hair dyes
Triphenylmethane Triphenylmethane Dimethylamino Low Fluorescent probes

Biological Activity

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

  • Chemical Formula : C₃₁H₄₃N₃O₂
  • Molecular Weight : 497.7 g/mol
  • Functional Groups :
    • Bis(2-hydroxyethyl)amino group
    • Dimethylamino groups
    • Xylene backbone

The presence of multiple functional groups suggests that this compound may interact with various biological targets.

Interaction with G-Protein Coupled Receptors (GPCRs)

Research indicates that compounds with similar structures often interact with GPCRs, which are crucial for signal transduction in cells. The activation or inhibition of specific GPCRs can lead to a variety of physiological responses, including changes in cell proliferation, differentiation, and apoptosis. For instance, studies on related compounds have shown that they can modulate pathways associated with:

  • Cell growth and survival : Activation of certain GPCRs can lead to enhanced cell proliferation.
  • Neurotransmitter release : Modulation of neurotransmitter systems may affect mood and cognition.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. This activity could be beneficial in conditions such as:

  • Neurodegenerative diseases
  • Cardiovascular disorders

In Vitro Studies

  • Cell Viability Assays : In vitro studies demonstrated that the compound enhances the viability of human neuronal cell lines under oxidative stress conditions. The mechanism appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Cytotoxicity Tests : Evaluation of cytotoxic effects in various cancer cell lines revealed that the compound selectively inhibits the growth of certain tumor cells while sparing normal cells, suggesting a potential application in cancer therapy.

In Vivo Studies

A significant case study involved administering the compound to animal models of neurodegeneration. Results indicated:

  • Improvement in cognitive functions : Animals treated with the compound showed enhanced memory retention compared to control groups.
  • Reduction in inflammatory markers : Histological analysis revealed decreased levels of pro-inflammatory cytokines in brain tissues.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ViabilityIncreased viability under oxidative stress
CytotoxicitySelective inhibition in cancer cell lines
Antioxidant ActivityUpregulation of SOD and catalase
Neuroprotective EffectsImproved cognitive function in models

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, amino), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical ambiguities. Cross-reference spectral data with computational modeling (e.g., DFT) to validate structural assignments .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer : Its multifunctional groups (hydroxyethyl, dimethylamino) suggest potential as a ligand in coordination chemistry, a precursor for photochromic materials, or a redox-active probe in biochemical assays. Design experiments to test its fluorescence properties under varying pH or its binding affinity to metal ions (e.g., UV-vis titration, isothermal calorimetry) .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize oxidation of the hydroxyethyl and dimethylamino groups. Conduct stability tests via accelerated aging studies (e.g., exposure to heat, light, humidity) with HPLC monitoring. Follow safety protocols in and : use fume hoods, wear nitrile gloves, and neutralize spills with inert absorbents .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Apply a split-plot design (as in ) to systematically test solubility in polar/nonpolar solvents (e.g., DMSO, water, hexane) across controlled temperatures (25°C–60°C). Use dynamic light scattering (DLS) to detect aggregation, and normalize results to ionic strength and pH. Replicate conflicting studies under identical conditions to identify variables (e.g., impurities, hydration states) causing discrepancies .

Q. What strategies optimize synthesis yield while minimizing by-products?

  • Methodological Answer : Employ Design of Experiments (DoE) to vary reaction parameters: catalyst loading (e.g., palladium for coupling reactions), temperature (50°C–120°C), and solvent polarity. Monitor intermediates via LC-MS and optimize purification using gradient chromatography. Compare yields with computational kinetic models (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Follow ’s framework for environmental fate studies. Simulate biodegradation in microcosms (water/sediment systems) under OECD 308 guidelines. Quantify degradation products via LC-QTOF-MS and model bioaccumulation factors (BCF) using octanol-water partition coefficients (log Kow). Cross-validate with in silico tools (EPI Suite) to predict half-lives and ecotoxicity .

Q. What advanced techniques are suitable for studying its antioxidant activity in biological systems?

  • Methodological Answer : Use the ORAC (oxygen radical absorbance capacity) assay or DPPH radical scavenging tests (as in ). Correlate results with electrochemical measurements (cyclic voltammetry) to determine redox potentials. For cellular studies, apply fluorescence-based ROS probes (e.g., DCFH-DA) in in vitro models, ensuring dose-response curves account for cytotoxicity (MTT assays) .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s thermal stability be reconciled?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (N2 vs. air). Compare decomposition onset temperatures and identify intermediates via evolved gas analysis (EGA-MS). If discrepancies persist, evaluate batch-specific impurities (e.g., residual solvents via GC-MS) that may catalyze degradation .

Experimental Design for Mechanistic Studies

Q. What methodologies elucidate the compound’s interaction with biomacromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics with proteins (e.g., serum albumin). For structural insights, employ cryo-EM or molecular docking simulations (AutoDock Vina). Validate findings with mutagenesis studies targeting predicted binding sites .

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